molecular formula C10H9Cl2N B1426997 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile CAS No. 959139-99-2

2-(2,6-Dichlorophenyl)-2-methylpropanenitrile

Cat. No. B1426997
M. Wt: 214.09 g/mol
InChI Key: YSAGSPMKRVAARL-UHFFFAOYSA-N
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Description

“2,6-Dichlorophenylacetonitrile” is a compound that is also known as “2,6-Dichlorobenzyl cyanide”. It has a molecular weight of 186.04 and its linear formula is Cl2C6H3CH2CN .


Molecular Structure Analysis

The molecular structure of related compounds like “2,6-Dichlorophenol” can be found on databases like ChemSpider .


Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, “2,6-Dichlorophenylacetonitrile”, include a solid form and a melting point of 73-75 °C .

Scientific Research Applications

1. Synthesis and Magnetic Behavior

(2,6-Dichlorophenyl)bis(2,4,6-trichlorophenyl)methyl radical, related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been synthesized and characterized for its unique magnetic behavior and crystal structure. This compound adopts a propeller-like conformation and displays paramagnetic properties with weak antiferromagnetic interaction at low temperatures (Carilla et al., 1996).

2. Alkylating Agent in Chemical Synthesis

Methyl 2-(2,6-dichlorophenyl)-2 H -azirine-3-carboxylate, a derivative of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been used as an efficient alkylating agent for aromatic heterocycles. This demonstrates its utility in creating complex organic compounds (Alves et al., 2000).

3. Antibacterial Properties

1-(2,4-Dichlorophenyl)-2-phenylpropen-1-one, closely related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been identified as a potent antibacterial agent, especially against anaerobic bacteria. Its design as a pro-drug enables it to release a lethal species specifically within the target bacterial cell (Dickens et al., 1991).

4. Paramagnetic Molecular Materials

The synthesis of novel bis4-(N-carbazolyl)-2,6-dichlorophenylmethyl radical and tris[4-(N-carbazolyl)-2,6-dichlorophenyl]methyl radical, which are related to 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, indicates potential applications in creating paramagnetic glassy molecular materials. These materials exhibit thermal stability and luminescent properties covering the red spectral band (Castellanos et al., 2008).

5. Crystal Structure Studies

The crystal structure of 3-[(2,6-dichlorophenyl)(ethoxy)methyl]-4-hydroxy-2H-chromen-2-one, a derivative of 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been determined. This study helps in understanding the properties and potential applications of such compounds in various fields (Manolov et al., 2012).

6. Ruthenium Catalyst for Alkene Epoxidations

A ruthenium complex of meso-tetrakis(2,6-dichlorophenyl)porphyrin, associated with 2-(2,6-Dichlorophenyl)-2-methylpropanenitrile, has been used as a heterogeneous catalyst for selective alkene epoxidations. This demonstrates its applicability in organic synthesis and catalysis (Liu et al., 1998).

Safety And Hazards

Safety data sheets for related compounds like “2,6-Dichlorophenyl isocyanate” provide information on hazards and safety precautions. For example, it’s recommended to avoid contact with skin and eyes, avoid inhalation of vapour or mist, and use only outdoors or in a well-ventilated area .

Future Directions

The future directions for research on these types of compounds could involve further exploration of their synthesis, polymorphism, and potential applications in pharmaceuticals .

properties

IUPAC Name

2-(2,6-dichlorophenyl)-2-methylpropanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9Cl2N/c1-10(2,6-13)9-7(11)4-3-5-8(9)12/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAGSPMKRVAARL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C#N)C1=C(C=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,6-Dichlorophenyl)-2-methylpropanenitrile

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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